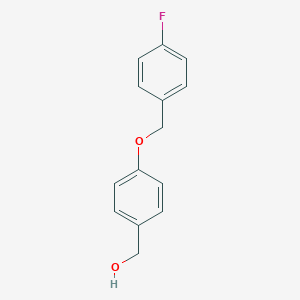

4-(4-Fluorobenzyloxy)benzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-[(4-fluorophenyl)methoxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-5-1-12(2-6-13)10-17-14-7-3-11(9-16)4-8-14/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWSEJASZBRBDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371964 | |

| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117113-98-1 | |

| Record name | 4-[(4-Fluorophenyl)methoxy]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117113-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzyl alcohol

Introduction: A Versatile Fluorinated Building Block

4-(4-Fluorobenzyloxy)benzyl alcohol is a bifunctional organic compound distinguished by its unique arrangement of a benzyl alcohol, a benzyl ether linkage, and a fluorine-substituted aromatic ring. This structure imparts a valuable combination of reactivity and stability, positioning it as a key intermediate in advanced organic synthesis. The presence of the fluorine atom is particularly significant; it modulates the electronic properties of the molecule, often enhancing the metabolic stability and binding affinity of derivative compounds. This guide provides an in-depth examination of the physicochemical properties, synthesis, reactivity, and applications of this compound, offering a critical resource for researchers in medicinal chemistry and materials science.

Physicochemical & Spectroscopic Profile

Precise characterization is the cornerstone of chemical synthesis and application. The identity, purity, and structural integrity of this compound are established through a combination of physical property measurements and spectroscopic analysis.

Chemical Identity and Physical Properties

The fundamental identifiers and physical constants for this compound are summarized below. These data are critical for handling, storage, and reaction setup.

| Property | Value | Source(s) |

| CAS Number | 3383-79-7 | N/A |

| Molecular Formula | C₁₄H₁₃FO₂ | N/A |

| Molecular Weight | 232.25 g/mol | N/A |

| IUPAC Name | (4-((4-fluorobenzyl)oxy)phenyl)methanol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 76-80 °C | N/A |

| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | N/A |

Spectroscopic Data for Structural Elucidation

Spectroscopic data provides an unambiguous fingerprint of the molecule. The expected shifts and signals are detailed below, serving as a benchmark for quality control.

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: ~7.40 (d, 2H), ~7.35 (d, 2H), ~7.10 (t, 2H), ~6.95 (d, 2H), ~5.05 (s, 2H), ~4.65 (s, 2H), ~1.70 (s, 1H, -OH) |

| ¹³C NMR | δ (ppm) in CDCl₃: ~162 (d, J=245 Hz), ~158, ~133, ~132 (d, J=3 Hz), ~130 (d, J=8 Hz), ~129, ~116, ~115, ~70, ~65 |

| IR (KBr) | ν (cm⁻¹): ~3400 (O-H stretch), ~1610, ~1510 (C=C aromatic stretch), ~1240 (C-O ether stretch), ~1220 (C-F stretch) |

| Mass Spec (EI) | m/z: 232 (M+), 109 (base peak, fluorobenzyl fragment) |

Synthesis and Purification

The most common and efficient method for preparing this compound is via a Williamson ether synthesis. This pathway is favored for its high yield and the ready availability of starting materials.

Synthetic Rationale and Mechanism

The synthesis involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated by a base (e.g., potassium carbonate) to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide and forming the desired ether linkage. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation without strongly interacting with the nucleophile.

Detailed Experimental Protocol

Materials:

-

4-Hydroxybenzyl alcohol

-

4-Fluorobenzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aq. NaCl)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a stirred solution of 4-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 4-fluorobenzyl bromide (1.1 eq) to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white solid.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis workflow for this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its two primary functional groups: the primary alcohol and the benzyl ether.

Reactivity of the Primary Alcohol

The primary alcohol moiety is a versatile handle for further functionalization.

-

Oxidation: It can be readily oxidized to the corresponding aldehyde, 4-(4-fluorobenzyloxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This aldehyde is a crucial intermediate for synthesizing various pharmaceuticals, including safinamide, by serving as a precursor for imine formation and subsequent reduction.

-

Esterification and Etherification: The alcohol can undergo esterification with carboxylic acids or acid chlorides, or be converted into other ethers, allowing for the introduction of diverse side chains.

-

Nucleophilic Substitution: Activation of the alcohol (e.g., conversion to a tosylate or mesylate) transforms the hydroxyl group into a good leaving group, enabling Sₙ2 reactions with a variety of nucleophiles.

Stability of the Benzyl Ether

The benzyl ether linkage is generally stable under basic and mildly acidic conditions, as well as many oxidative and reductive conditions. However, it can be cleaved under specific, often harsh, conditions:

-

Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) can cleave the benzyl ether, regenerating the 4-hydroxybenzyl alcohol moiety. This property makes the 4-fluorobenzyl group a useful protecting group for phenols.

Role as a Key Synthetic Intermediate

This compound is a valuable building block, particularly in drug discovery. Its derivatives have been explored for various therapeutic applications. A prominent example is its use in the synthesis of safinamide and related compounds, where the fluorobenzyl ether moiety is a key structural feature.

Caption: Synthetic pathway from the title compound to advanced drug intermediates.

Analytical Characterization

To ensure the quality and purity of this compound for research and development, a robust analytical protocol is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Protocol for Purity Assessment

Objective: To determine the purity of a synthesized batch and identify any potential impurities.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Start: 60% Acetonitrile / 40% Water

-

Gradient: Ramp to 95% Acetonitrile over 10 minutes.

-

Hold: 95% Acetonitrile for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

Validation: The protocol is validated by observing a sharp, symmetrical peak at the expected retention time for the pure compound. The presence of other peaks would indicate impurities, which can be quantified by their area percentage.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory when handling this compound.

-

Hazard Classification: While not acutely toxic, it may cause skin and eye irritation. It is classified as a combustible liquid[1].

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Keep away from heat, sparks, and open flames[1][2].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[1].

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important molecule whose value is derived from its dual functionality and the advantageous properties conferred by its fluorine substituent. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

- ChemBK. (2024, April 9).4-Fluorobenzyl alcohol.

- National Center for Biotechnology Information. (n.d.).4-Fluorobenzylic alcohol. PubChem.

- LookChem. (n.d.).The Chemical Properties and Synthesis Applications of 4-Fluorobenzyl Alcohol.

- Zhejiang Xieshi New Materials Co., Ltd. (n.d.).4-Fluorobenzyl alcohol.

- Cheméo. (n.d.).Chemical Properties of 4-Fluorobenzyl alcohol (CAS 459-56-3).

- Google Patents. (n.d.).US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- National Institute of Standards and Technology. (n.d.).4-Fluorobenzyl alcohol. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.).The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. PubMed Central.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).Supporting information. Texas Tech University.

- The Royal Society of Chemistry. (2020).Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).

- Chem Service. (2015, August 20).SAFETY DATA SHEET.

Sources

A-Z Guide to the Synthesis of 4-(4-Fluorobenzyloxy)benzyl Alcohol: Pathways, Protocols, and Mechanistic Insights

Abstract

4-(4-Fluorobenzyloxy)benzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. The introduction of a fluorine atom can enhance the biological activity and modify the properties of target molecules, making this compound a valuable building block in medicinal chemistry and materials science.[1] This in-depth technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, focusing on the Williamson ether synthesis. It offers a detailed, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and key insights into process optimization. Alternative synthetic strategies are also discussed and compared. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, providing the authoritative grounding required to confidently reproduce and adapt these methods.

Introduction and Strategic Importance

The synthesis of fluorinated organic compounds is a cornerstone of modern pharmaceutical development. The strategic incorporation of fluorine atoms into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a critical precursor, possessing two key functionalities: a primary alcohol that can be further oxidized or functionalized, and a fluorobenzyl ether moiety that imparts desirable characteristics to the final product.[1] Its robust synthesis is therefore of paramount importance.

The most direct and widely adopted approach to constructing the core ether linkage of this molecule is the Williamson ether synthesis . This method involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide, proceeding through a reliable SN2 mechanism.[2]

Primary Synthesis Pathway: The Williamson Ether Synthesis

The preferred route for preparing this compound involves the O-alkylation of 4-hydroxybenzyl alcohol with 4-fluorobenzyl halide (typically chloride or bromide).

Overall Reaction:

4-Hydroxybenzyl alcohol + 4-Fluorobenzyl chloride → this compound + HCl

This transformation is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it as a potent nucleophile.

Mechanistic Deep Dive: An SN2 Reaction

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[2] The key steps are:

-

Deprotonation: A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), abstracts the acidic proton from the phenolic hydroxyl group of 4-hydroxybenzyl alcohol. This generates a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide.

-

Displacement: In a concerted step, the phenoxide forms a new carbon-oxygen bond while simultaneously displacing the halide leaving group (e.g., Cl⁻ or Br⁻).

For this reaction to be efficient, primary alkyl halides are strongly preferred, as they are less sterically hindered and less prone to undergoing competing elimination reactions.[2] Both 4-fluorobenzyl chloride and bromide are excellent substrates for this purpose.

Field-Proven Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

-

4-Hydroxybenzyl alcohol

-

4-Fluorobenzyl chloride (or bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 4-hydroxybenzyl alcohol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise.[3] Causality Note: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction forward. The reaction is exothermic and produces hydrogen gas, necessitating careful, portion-wise addition at a reduced temperature. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phenoxide.

-

Alkylation: Dissolve 4-fluorobenzyl chloride (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 10-16 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding deionized water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash successively with deionized water (2x) and brine (1x) to remove residual DMF and inorganic salts.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.[3]

Process Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Alternative Synthesis Routes

While the Williamson ether synthesis is the most common approach, alternative strategies exist, primarily involving the reduction of an aldehyde precursor.

Route 2: Reduction of 4-(4-Fluorobenzyloxy)benzaldehyde

This two-step approach first involves the synthesis of the corresponding aldehyde, which is then reduced to the target alcohol.

-

Step A: Synthesis of the Aldehyde: 4-hydroxybenzaldehyde is reacted with 4-fluorobenzyl chloride under similar Williamson ether synthesis conditions. This reaction is well-documented, particularly in the synthesis of pharmaceutical intermediates like Safinamide.[5]

-

Step B: Reduction: The resulting 4-(4-Fluorobenzyloxy)benzaldehyde is then reduced to this compound. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are highly effective for this selective aldehyde-to-alcohol transformation.

Causality Note: This route can be advantageous if the aldehyde intermediate is commercially available or if purification of the final alcohol is simpler than purification of the product from a one-pot Williamson synthesis starting with 4-hydroxybenzyl alcohol.

Comparative Analysis of Synthesis Pathways

| Parameter | Pathway 1: Direct Williamson Synthesis | Pathway 2: Aldehyde Reduction |

| Starting Materials | 4-Hydroxybenzyl alcohol, 4-Fluorobenzyl halide | 4-Hydroxybenzaldehyde, 4-Fluorobenzyl halide, Reducing Agent (e.g., NaBH₄) |

| Number of Steps | One primary synthetic step | Two distinct synthetic steps |

| Atom Economy | Generally higher | Lower due to the addition of a reduction step |

| Key Considerations | Potential for O-alkylation vs. C-alkylation side reactions, though minimal with phenols.[5] | Requires isolation of the intermediate aldehyde. The reduction step is typically high-yielding and clean. |

| Overall Yield | Dependent on reaction conditions, but generally good. | Can be very high, as both steps are typically efficient. |

Purification and Characterization

Purification:

-

Column Chromatography: The primary method for obtaining high-purity material is silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.[4]

Characterization: The identity and purity of the synthesized this compound are confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure.

-

Mass Spectrometry: Provides the molecular weight of the compound, confirming its identity.[6]

-

Infrared (IR) Spectroscopy: Will show characteristic peaks for the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and C-F stretch.

Conclusion

The synthesis of this compound is most reliably and directly achieved via the Williamson ether synthesis, reacting 4-hydroxybenzyl alcohol with a 4-fluorobenzyl halide in the presence of a suitable base. This method is robust, mechanistically well-understood, and scalable. An alternative two-step route through the reduction of the corresponding benzaldehyde offers a viable, high-yielding alternative. The choice of pathway may depend on the availability of starting materials and specific process requirements. This guide provides the foundational knowledge and a validated protocol for researchers to successfully synthesize this important chemical intermediate.

References

- The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. (n.d.). National Center for Biotechnology Information.

- Pellicciari, R., et al. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides. U.S. Patent No. 8,076,515 B2.

- 4-Fluorobenzyl alcohol. (n.d.). PubChem, National Center for Biotechnology Information.

- 4-Fluorobenzyl alcohol. (n.d.). NIST WebBook.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal.

- Williamson Ether Synthesis. (n.d.). Master Organic Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]

- 6. 4-Fluorobenzyl alcohol [webbook.nist.gov]

Compound Identification and Physicochemical Properties

An In-depth Technical Guide to (4-((4-fluorobenzyl)oxy)phenyl)methanol

This guide provides a comprehensive technical overview of (4-((4-fluorobenzyl)oxy)phenyl)methanol, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's synthesis, characterization, and applications. This document emphasizes the causality behind experimental choices, adherence to self-validating protocols, and authoritative scientific grounding.

Precise identification is the cornerstone of any chemical research. (4-((4-fluorobenzyl)oxy)phenyl)methanol is a bifunctional organic compound featuring a primary alcohol and a benzyl ether linkage. The fluorine substitution on the benzyl ring is a critical feature, often introduced to modulate electronic properties and metabolic stability in derivative compounds.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification system is crucial for regulatory compliance and scientific communication. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (4-((4-fluorobenzyl)oxy)phenyl)methanol | - |

| CAS Number | 117113-98-1 | [1][2] |

| Molecular Formula | C₁₄H₁₃FO₂ | [1] |

| Molecular Weight | 232.25 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1CO)OCC2=CC=C(C=C2)F | [1] |

| Synonyms | 4-(4-Fluorobenzyloxy)benzyl alcohol | [1] |

Physicochemical Properties

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and predicting its behavior in biological systems.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | 2.897 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 4 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis: The Williamson Etherification Approach

The most direct and widely adopted method for preparing aryl-benzyl ethers like the target compound is the Williamson ether synthesis.[3][4] This venerable reaction, developed by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis due to its reliability and broad scope.[3][4] The strategy involves the reaction of an alkoxide (or phenoxide) with a primary alkyl halide.[5]

Synthesis Principle

The synthesis is logically approached by disconnecting the ether linkage. This retrosynthetic analysis presents two potential pathways:

-

Pathway A: Reaction of 4-hydroxybenzyl alcohol (as its phenoxide) with 4-fluorobenzyl halide.

-

Pathway B: Reaction of 4-fluorobenzyl alcohol (as its alkoxide) with 4-(halomethyl)phenol.

Pathway A is strongly preferred. The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][6] This mechanism is highly sensitive to steric hindrance at the electrophilic carbon. In Pathway A, the electrophile is a primary benzylic halide (4-fluorobenzyl halide), which is an excellent substrate for SN2 reactions. In Pathway B, the nucleophile would be a benzylic alkoxide, which is acceptable, but the electrophile would be more complex and potentially less readily available. Therefore, Pathway A represents the most efficient and highest-yielding approach.

Reaction Mechanism

The reaction is a classic SN2 process consisting of two main steps:

-

Deprotonation: A strong base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzyl alcohol, forming a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic benzylic carbon of 4-fluorobenzyl bromide, displacing the bromide leaving group in a single, concerted step.[5]

Detailed Experimental Protocol

This protocol is a self-validating system designed for robustness and reproducibility.

Materials:

-

4-Hydroxybenzyl alcohol

-

4-Fluorobenzyl bromide

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or solid Potassium hydroxide (KOH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried round-bottom flask with 4-hydroxybenzyl alcohol (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the alcohol (approx. 0.5 M concentration).

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (1.1 eq) portion-wise. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The use of a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the phenol without competing side reactions.[7] Alternatively, solid KOH can be used in a solvent-free environment or in acetone.[8]

-

Reaction Incubation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Electrophile Addition: Dissolve 4-fluorobenzyl bromide (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature. Causality Note: A slight excess of the alkylating agent ensures the reaction goes to completion. Dropwise addition helps manage any potential exotherm.

-

Reaction Monitoring: Heat the reaction to 50-60°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically an oil or solid that requires purification. Flash column chromatography on silica gel is the standard method.[9] A gradient elution system, starting with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity, will effectively separate the desired product from unreacted electrophile and other non-polar impurities.

Analytical Characterization

Structural confirmation is non-negotiable. A combination of spectroscopic methods must be employed to unambiguously verify the identity and purity of the synthesized (4-((4-fluorobenzyl)oxy)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: This is the primary tool for structural elucidation. The spectrum should show distinct signals for each unique proton environment. Based on related structures, the expected chemical shifts (in CDCl₃) are:

-

A singlet around 4.65 ppm corresponding to the two protons of the hydroxymethyl group (-CH₂OH).

-

A singlet around 5.05 ppm for the two benzylic ether protons (-OCH₂Ar).[10]

-

A set of doublets around 6.95 ppm and 7.30 ppm for the AA'BB' system of the 1,4-disubstituted phenoxy ring.

-

A multiplet (often appearing as two overlapping triplets or a doublet of doublets) between 7.00-7.45 ppm for the aromatic protons of the 4-fluorobenzyl group.

-

-

¹³C NMR: Provides information on the carbon skeleton. Key signals would include the benzylic carbons (~65 ppm and ~70 ppm) and the aromatic carbons, with the carbon attached to fluorine showing a characteristic large C-F coupling constant.

-

¹⁹F NMR: A singlet is expected in the typical aryl-fluoride region of the spectrum, providing definitive evidence of the fluorine atom's presence.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups. Expected characteristic peaks include:

-

A broad absorption band in the region of 3400-3200 cm⁻¹ for the O-H stretch of the primary alcohol.

-

Strong C-O stretching bands around 1240 cm⁻¹ (aryl ether) and 1050 cm⁻¹ (primary alcohol).

-

C-H stretching peaks just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, matching the calculated exact mass for C₁₄H₁₃FO₂.

Applications in Research and Drug Development

(4-((4-fluorobenzyl)oxy)phenyl)methanol is not typically an end-product but rather a valuable molecular scaffold and intermediate. Its utility stems from its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

Role as a Synthetic Intermediate

The compound contains two reactive handles: the primary alcohol and the fluorinated aromatic ring system.

-

The Hydroxyl Group: Can be easily oxidized to the corresponding aldehyde or carboxylic acid, which are precursors for imines, amides, esters, and Wittig-type reactions.[10]

-

The Benzyl Ether: Serves as a stable protecting group for the phenolic oxygen but can be cleaved under specific conditions like catalytic hydrogenation (H₂/Pd-C) if desired.[11]

-

The Fluoro-Aryl Moiety: The fluorine atom can modulate the pKa of nearby groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.

Relevance in Medicinal Chemistry

The structural motif of a benzyloxy-phenyl group is prevalent in many biologically active compounds. The introduction of fluorine is a common strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. For example, related scaffolds have been incorporated into novel inhibitors of enzymes like Monoamine Oxidase B (MAO-B), which are relevant for the treatment of Parkinson's disease.[12] The title compound serves as a key building block for synthesizing libraries of such derivatives for structure-activity relationship (SAR) studies.[10][13]

Safety and Handling

Standard laboratory safety precautions should be observed. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle sodium hydride with extreme care, as it is a water-reactive flammable solid. All manipulations should be performed in a well-ventilated chemical fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard information before use.

References

- Wikipedia. Williamson ether synthesis. [Link]

- Chemistry Steps. Williamson Ether Synthesis. [Link]

- Khan Academy. Williamson ether synthesis (video). [Link]

- ChemTalk. Williamson Ether Synthesis. [Link]

- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

- Organic Chemistry Portal. Benzyl Ethers. [Link]

- National Institutes of Health (NIH). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

- Indian Academy of Sciences.

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. [Link]

- National Institutes of Health (NIH). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl)

- ResearchGate.

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4- (4-Fluorobenzyl)oxy phenyl methanol AldrichCPR 76935-71-2 [sigmaaldrich.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. ias.ac.in [ias.ac.in]

- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

Foreword: The Strategic Importance of Fluorinated Intermediates in Modern Drug Discovery

An In-Depth Technical Guide to 4-(4-Fluorobenzyloxy)benzyl alcohol (CAS No. 117113-98-1)

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. This strategic modification can profoundly alter a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This compound stands as a testament to this principle. It is not merely a chemical compound but a critical architectural element, a key building block in the synthesis of complex therapeutic agents. Its true significance is revealed in its application, most notably as a pivotal intermediate in the synthesis of Canagliflozen, a leading SGLT2 inhibitor for the management of type 2 diabetes. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis and critical role in the landscape of pharmaceutical development.

Core Molecular Characteristics

This compound is a bifunctional organic compound featuring a benzyl alcohol moiety and a fluorobenzyl ether. This unique structure makes it a versatile intermediate in multi-step organic syntheses.

Physicochemical and Structural Data

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 117113-98-1[1][2][3] |

| Molecular Formula | C14H13FO2[3] |

| Molecular Weight | 232.25 g/mol [1][3] |

| Appearance | White or light yellow solid to liquid[4] |

| Melting Point | 106-108°C[1] |

| Boiling Point | 376.4°C at 760 mmHg[1] |

| Flash Point | 172.5°C[1] |

| Density | 1.208 g/cm³[1] |

| Synonyms | [4-(4-Fluorobenzyloxy)phenyl]methanol, Benzenemethanol, 4-[(4-fluorophenyl)methoxy]-[1] |

Synthesis and Manufacturing Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The most common synthetic route involves the O-alkylation of a protected hydroquinone derivative, followed by deprotection and reduction.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. This approach simplifies the complex target molecule into readily available starting materials.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The following protocol describes a common method for the synthesis of this compound.

Step 1: Williamson Ether Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde

This initial step involves the formation of the ether linkage, a critical bond in the target molecule. The choice of a base and solvent system is crucial to favor the desired O-alkylation over undesired C-alkylation.

-

Reactants: 4-Hydroxybenzaldehyde, 4-Fluorobenzyl chloride (or bromide), and a suitable base (e.g., potassium carbonate).

-

Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.

-

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde in the chosen solvent, add the base and stir for a short period to form the phenoxide.

-

Add 4-fluorobenzyl chloride to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(4-fluorobenzyloxy)benzaldehyde.

-

Step 2: Reduction to this compound

The second step is the reduction of the aldehyde functional group to a primary alcohol.

-

Reactant: 4-(4-Fluorobenzyloxy)benzaldehyde.

-

Reducing Agent: Sodium borohydride (NaBH4) is a commonly used and effective reducing agent for this transformation.

-

Solvent: A protic solvent such as methanol or ethanol.

-

Procedure:

-

Dissolve the crude 4-(4-fluorobenzyloxy)benzaldehyde from the previous step in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl) until the effervescence ceases.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

The crude product can be purified by column chromatography or recrystallization to obtain the final product of high purity.

-

Caption: Synthetic workflow for this compound.

Applications in Drug Development: The Gateway to SGLT2 Inhibitors

The primary application of this compound is as a key starting material in the synthesis of Canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).

The Role of SGLT2 in Glucose Homeostasis

SGLT2 is a protein predominantly expressed in the proximal convoluted tubules of the kidneys. It is responsible for reabsorbing the majority of glucose from the glomerular filtrate back into the circulation. By inhibiting SGLT2, Canagliflozin reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a lowering of blood glucose levels in patients with type 2 diabetes.

Incorporation into the Canagliflozin Scaffold

In the synthesis of Canagliflozin, this compound is utilized to introduce the fluorobenzyl ether moiety, which is crucial for the drug's activity and pharmacokinetic profile. The synthesis of Canagliflozin is a complex, multi-step process, and a simplified representation of how this intermediate is incorporated is shown below.

Caption: Simplified schematic of Canagliflozin synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a prime example of a strategically designed building block that has a significant impact on modern drug discovery. Its unique chemical structure, featuring a fluorinated benzyl ether, makes it an indispensable intermediate in the synthesis of important pharmaceuticals like Canagliflozin. A thorough understanding of its properties, synthesis, and applications is essential for researchers and scientists working at the forefront of medicinal chemistry and drug development.

References

- Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of organic chemistry, 74(6), 2486–2493. [Link]

- A K Chem. (n.d.). The Chemical Properties and Synthesis Applications of 4-Fluorobenzyl Alcohol.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68022, 4-Fluorobenzyl alcohol.

- Newron Pharmaceuticals S.p.A. (2011). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides (U.S. Patent No. 8,076,515B2). U.S.

- ChemBK. (2024). 4-Fluorobenzyl alcohol.

- Suzhou Health Chemicals Co., Ltd. (n.d.). 117113-98-1, CasNo.117113-98-1.

- Paquin, J. F., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Organic & Biomolecular Chemistry, 13(2), 430-434. [Link]

- Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of organic chemistry, 74(6), 2486–2493. [Link]

- Jiangsu Aidea Pharmaceutical Co., Ltd. (2014). New synthesis process of canagliflozin (Chinese Patent No. CN103980263A).

- Lin, R., Hoerr, D. C., Weaner, L. E., & Salter, R. (2017). Syntheses of isotope-labeled SGLT2 inhibitor canagliflozin (JNJ-28431754). Journal of labelled compounds & radiopharmaceuticals, 60(13), 616–623. [Link]

- Wang, Y., et al. (2023). Synthesis of New Derivatives of Berberine Canagliflozin and Study of Their Antibacterial Activity and Mechanism. Molecules, 28(14), 5486. [Link]

- Mylan Laboratories Ltd. (2016). Process for the preparation of canagliflozin (Patent No. WO2016035042A1).

- Mylan Laboratories Ltd. (2017). Process for preparation of canagliflozin (U.S. Patent Application No. US20170114051A1).

Sources

- 1. Benzenemethanol,4-[(4-fluorophenyl)methoxy]- | CAS:117113-98-1 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. echemi.com [echemi.com]

- 3. eMolecules this compound | 117113-98-1 | MFCD00173648 | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

Physical and chemical properties of 4-(4-Fluorobenzyloxy)benzyl alcohol

An In-depth Technical Guide to 4-(4-Fluorobenzyloxy)benzyl alcohol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organic compound with significant potential in pharmaceutical and materials science research. While direct literature on this specific molecule is not abundant, its structural motifs—a benzyl alcohol core and a fluorinated benzyl ether—are well-studied. This document will, therefore, leverage established chemical principles and data from analogous compounds to provide a robust guide for researchers, scientists, and drug development professionals. We will cover its physicochemical properties, a detailed synthesis protocol, expected spectroscopic signatures, chemical reactivity, potential applications, and essential safety guidelines.

Introduction and Chemical Identity

This compound, with the IUPAC name (4-((4-fluorobenzyl)oxy)phenyl)methanol, is an aromatic compound featuring a benzyl alcohol moiety ether-linked to a 4-fluorobenzyl group. The presence of the fluorine atom is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This compound serves as a valuable intermediate, combining the reactive primary alcohol of benzyl alcohol with the modified electronic properties imparted by the fluorinated ether.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound

Physicochemical Properties

| Property | Predicted Value | Rationale and References |

| Molecular Formula | C₁₄H₁₃FO₂ | Derived from its chemical structure. |

| Molecular Weight | 232.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to 4-benzyloxybenzyl alcohol.[9] |

| Melting Point | 80-95 °C | Expected to be in a similar range to 4-benzyloxybenzyl alcohol (85-92 °C).[9] |

| Boiling Point | > 300 °C | Significantly higher than its precursors due to increased molecular weight. |

| Solubility | Soluble in organic solvents (e.g., DMSO, methanol, ethanol), sparingly soluble in water. | Similar to other benzyl ethers and alcohols.[3][11] |

| pKa | ~16 (alcoholic OH) | Typical for a primary benzyl alcohol. |

Synthesis and Purification

The most direct and logical route for the synthesis of this compound is the Williamson ether synthesis.[12][13] This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide in an SN2 reaction. In this case, 4-hydroxybenzyl alcohol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide.

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 4-hydroxybenzyl alcohol (1.0 eq.) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a moderate base like potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 30 minutes, then add 4-fluorobenzyl bromide (1.1 eq.) dropwise.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Analysis

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR Spectroscopy:

-

Aromatic Protons: Two sets of doublets (an AA'BB' system) between δ 6.8-7.5 ppm, corresponding to the four protons on each of the two aromatic rings.

-

Benzylic Methylene (Ether): A singlet at approximately δ 5.0 ppm for the two protons of the -OCH₂- group.

-

Benzylic Methylene (Alcohol): A singlet at around δ 4.6 ppm for the two protons of the -CH₂OH group.

-

Alcohol Proton: A broad singlet (variable chemical shift) for the -OH proton.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Multiple signals in the range of δ 115-160 ppm. The carbon attached to the fluorine will show a characteristic large coupling constant.

-

Benzylic Methylene (Ether): A signal around δ 70 ppm.

-

Benzylic Methylene (Alcohol): A signal around δ 65 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks around 3030-3100 cm⁻¹.

-

C-O Stretch (Ether and Alcohol): Strong absorptions in the 1050-1250 cm⁻¹ region.

-

C-F Stretch: A strong band around 1220 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 232.25).

-

Chemical Reactivity and Potential Transformations

This compound possesses two primary reactive sites: the hydroxyl group and the benzylic positions.

-

Reactions of the Hydroxyl Group: The primary alcohol can be oxidized to the corresponding aldehyde, 4-(4-fluorobenzyloxy)benzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to the carboxylic acid with stronger oxidants such as potassium permanganate (KMnO₄). It can also undergo esterification or etherification reactions.

-

Ether Linkage Stability: The benzyl ether linkage is generally stable to many reaction conditions but can be cleaved under specific conditions, such as catalytic hydrogenolysis.

Below is a diagram illustrating a key transformation of the title compound.

Caption: Oxidation of the primary alcohol.

Applications in Research and Drug Development

While specific applications for this compound are not documented, its structural features suggest its utility in several areas:

-

Pharmaceutical Intermediate: The introduction of a 4-fluorobenzyl group is a common strategy in drug design to enhance metabolic stability and binding affinity.[14][15][16] This molecule can serve as a building block for more complex drug candidates.

-

Protecting Group Chemistry: The 4-fluorobenzyloxy group could potentially be developed as a protecting group for phenols, with cleavage conditions tailored by the electronic effects of the fluorine atom.[17]

-

Materials Science: Benzyl alcohol derivatives are used in the synthesis of polymers and resins.[9] The fluorine atom can impart desirable properties such as thermal stability and chemical resistance to these materials.[1]

Safety and Handling

No specific safety data is available for this compound. Therefore, precautions should be based on the known hazards of its precursors and related compounds.

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[19]

-

Hazards of Precursors:

-

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- PubChem. (n.d.). 4-Hydroxybenzyl Alcohol.

- PubChem. (n.d.). 4-Fluorobenzylic alcohol.

- ChemBK. (2024). 4-Fluorobenzyl alcohol.

- J&K Scientific LLC. (2023). Williamson Ether Synthesis.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- National Center for Biotechnology Information. (n.d.). The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Hydroxybenzyl alcohol | 623-05-2 [chemicalbook.com]

- 5. 4-Hydroxybenzyl Alcohol | C7H8O2 | CID 125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Fluorobenzyl alcohol 97 459-56-3 [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. 4-Fluorobenzyl alcohol | 459-56-3 [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 4-Benzyloxybenzyl alcohol 97 836-43-1 [sigmaaldrich.com]

- 11. CAS 836-43-1: 4-Benzyloxybenzyl alcohol | CymitQuimica [cymitquimica.com]

- 12. jk-sci.com [jk-sci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. innospk.com [innospk.com]

- 16. echemi.com [echemi.com]

- 17. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pccarx.com [pccarx.com]

- 19. fishersci.com [fishersci.com]

- 20. 4-フルオロベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Synthesis of 4-(4-Fluorobenzyloxy)benzyl Alcohol for Advanced Research Applications

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic routes for obtaining 4-(4-Fluorobenzyloxy)benzyl alcohol, a key intermediate in the development of various pharmacologically active molecules. This document details the prevalent synthetic strategies, provides validated experimental protocols, and discusses the critical parameters for successful synthesis and characterization.

Introduction: The Significance of this compound

This compound is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. The presence of the 4-fluorobenzyl ether moiety can enhance the metabolic stability and binding affinity of target molecules due to the unique properties of the fluorine atom. The primary alcohol functional group provides a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures. Its derivatives have been explored in various therapeutic areas, underscoring the importance of reliable and efficient synthetic access to this key intermediate.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through two primary strategic disconnections. The choice of strategy often depends on the availability of starting materials, scalability, and the desired purity of the final product.

Strategy 1: Late-Stage Reduction of a Benzaldehyde Intermediate (The Convergent Approach)

This is the most commonly employed and arguably more efficient route. It involves the initial synthesis of the ether linkage, followed by the reduction of a benzaldehyde intermediate. This convergent approach is generally preferred for its robustness and higher overall yields.

Strategy 2: Early Introduction of the Benzylic Alcohol (The Linear Approach with Protection Chemistry)

This alternative strategy begins with a molecule already possessing the benzylic alcohol, which is then carried through the synthesis. This linear approach necessitates the use of protecting groups to prevent unwanted side reactions at the benzylic alcohol during the etherification step.

Below is a detailed exploration of both strategies, including their respective advantages and disadvantages.

Strategy 1: The Convergent Approach via 4-(4-Fluorobenzyloxy)benzaldehyde

This robust two-step synthesis commences with the formation of the ether bond via a Williamson ether synthesis, followed by the selective reduction of the aldehyde functionality.

Step 1: Williamson Ether Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde

The cornerstone of this step is the SN2 reaction between the phenoxide of 4-hydroxybenzaldehyde and an electrophilic 4-fluorobenzyl halide.

Causality of Experimental Choices:

-

Choice of Base: A weak base such as potassium carbonate (K₂CO₃) is optimal. It is sufficiently basic to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde (pKa ≈ 7.6) to form the nucleophilic phenoxide, but not so strong as to promote side reactions.

-

Choice of Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is preferred. These solvents effectively solvate the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity and accelerating the SN2 reaction.[1]

-

Electrophile: 4-Fluorobenzyl bromide is a common and effective electrophile due to the good leaving group ability of the bromide ion and the benzylic position which is activated for SN2 displacement.

Experimental Protocol: Synthesis of 4-(4-Fluorobenzyloxy)benzaldehyde

-

To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

To this mixture, add 4-fluorobenzyl bromide (1.1 eq) dropwise.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with water to remove inorganic salts.

-

The crude 4-(4-Fluorobenzyloxy)benzaldehyde can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Material | 4-hydroxybenzaldehyde | [1] |

| Reagents | 4-fluorobenzyl bromide, K₂CO₃ | [2] |

| Solvent | DMF or Acetone | [1][2] |

| Reaction Temperature | 80-90 °C | [1] |

| Typical Yield | >90% | [2] |

| Melting Point | 95-101 °C | [3] |

Characterization Data for 4-(4-Fluorobenzyloxy)benzaldehyde:

-

¹H NMR (CDCl₃, 400 MHz): δ 9.89 (s, 1H, CHO), 7.85 (d, J=8.8 Hz, 2H, Ar-H), 7.42 (dd, J=8.4, 5.6 Hz, 2H, Ar-H), 7.11 (t, J=8.8 Hz, 2H, Ar-H), 7.08 (d, J=8.8 Hz, 2H, Ar-H), 5.12 (s, 2H, OCH₂).

-

¹³C NMR (CDCl₃, 101 MHz): δ 190.8, 164.2, 162.9 (d, J=248.5 Hz), 132.1, 131.5 (d, J=3.2 Hz), 130.0 (d, J=8.2 Hz), 129.9, 116.0 (d, J=21.7 Hz), 115.4, 70.0.[3]

-

IR (KBr, cm⁻¹): ~1685 (C=O, aldehyde), ~1250 (C-O, ether).[3]

Step 2: Reduction to this compound

The selective reduction of the aldehyde to a primary alcohol is a straightforward transformation, typically achieved with a mild reducing agent.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is the reagent of choice for this reduction. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not typically affect other functional groups like ethers or aromatic rings under standard conditions.[4]

-

Solvent: Protic solvents such as methanol or ethanol are commonly used. They serve to dissolve the aldehyde and the borohydride reagent, and also act as a proton source during the workup to protonate the resulting alkoxide.

Experimental Protocol: Synthesis of this compound

-

Dissolve 4-(4-Fluorobenzyloxy)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy the excess borohydride.

-

The product can be extracted into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purification by recrystallization or column chromatography will yield pure this compound.

| Parameter | Value | Reference |

| Starting Material | 4-(4-Fluorobenzyloxy)benzaldehyde | |

| Reagent | Sodium Borohydride (NaBH₄) | [4] |

| Solvent | Methanol or Ethanol | [5] |

| Reaction Temperature | 0 °C to Room Temperature | [5] |

| Typical Yield | >95% |

Characterization Data for this compound:

-

¹H NMR (CDCl₃, 500 MHz): δ 7.40 (dd, J=8.5, 5.5 Hz, 2H, Ar-H), 7.32 (d, J=8.5 Hz, 2H, Ar-H), 7.08 (t, J=8.5 Hz, 2H, Ar-H), 6.95 (d, J=8.5 Hz, 2H, Ar-H), 5.03 (s, 2H, OCH₂Ar), 4.64 (s, 2H, CH₂OH), 1.75 (br s, 1H, OH).[6]

-

¹³C NMR (CDCl₃, 125 MHz): δ 162.5 (d, J=245.0 Hz), 158.5, 133.5, 132.8 (d, J=3.2 Hz), 129.2 (d, J=8.1 Hz), 128.8, 115.6 (d, J=21.4 Hz), 115.0, 69.8, 65.0.[6]

-

Melting Point: 23 °C.[7]

-

Boiling Point: 204-206 °C.[7]

Visual Summary of Strategy 1:

Strategy 2: The Linear Approach with Orthogonal Protecting Groups

This strategy begins with 4-hydroxybenzyl alcohol, which has two nucleophilic hydroxyl groups: a phenolic hydroxyl and a benzylic alcohol. To achieve selective etherification at the phenolic position, the benzylic alcohol must first be protected.

Causality of Experimental Choices:

-

Orthogonal Protection: The key to this strategy is the use of an "orthogonal" protecting group for the benzylic alcohol. This means the protecting group must be stable under the basic conditions of the Williamson ether synthesis and can be removed under conditions that do not cleave the newly formed benzyl ether.[2][7]

-

Suitable Protecting Groups: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS) ethers, are excellent candidates. They are readily installed on the more reactive primary benzylic alcohol and are stable to the basic conditions of the subsequent etherification.[8] The p-methoxybenzyl (PMB) group is another option that can be removed oxidatively, offering orthogonality to the hydrogenolysis-labile benzyl ethers.[9]

Proposed Synthetic Workflow:

-

Protection: Selectively protect the benzylic alcohol of 4-hydroxybenzyl alcohol with a suitable protecting group (e.g., TBDMSCl, imidazole in DMF).

-

Etherification: Perform a Williamson ether synthesis on the free phenolic hydroxyl group with 4-fluorobenzyl bromide and a weak base.

-

Deprotection: Remove the protecting group from the benzylic alcohol under orthogonal conditions (e.g., a fluoride source like TBAF for silyl ethers) to yield the final product.

Visual Summary of Strategy 2:

Comparative Analysis of Strategies:

| Feature | Strategy 1 (Convergent) | Strategy 2 (Linear) |

| Overall Efficiency | Generally higher yields and fewer steps. | Potentially lower overall yield due to the additional protection and deprotection steps. |

| Atom Economy | More favorable. | Less favorable due to the use of protecting groups. |

| Process Simplicity | More straightforward and easier to scale up. | More complex, requiring careful selection and handling of protecting groups. |

| Starting Material | 4-hydroxybenzaldehyde is readily available. | 4-hydroxybenzyl alcohol is also available but can be more expensive. |

| Applicability | Widely applicable and well-documented. | Useful in specific contexts, for example, in the synthesis of analogs where the benzylic alcohol needs to be differentiated early on. |

Conclusion and Recommendations

For the routine and large-scale synthesis of this compound, Strategy 1 (The Convergent Approach) is highly recommended. Its efficiency, simplicity, and high yields make it the superior choice for most research and development applications. The starting materials are readily available, and the reaction conditions are well-established and scalable.

Strategy 2 (The Linear Approach) , while chemically sound, introduces additional complexity and steps, which can negatively impact the overall yield and cost-effectiveness. However, an understanding of this protecting group strategy is valuable for medicinal chemists who may need to synthesize more complex analogs where selective manipulation of different hydroxyl groups is required.

This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this compound. Adherence to the detailed experimental procedures and an understanding of the underlying chemical principles will ensure a reliable and efficient production of this valuable synthetic intermediate.

References

- Guo, B., et al. (2016). Design of recyclable TEMPO derivatives bearing ionic liquid moiety and N,N-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. RSC Advances, 6(10), 8345-8353. [Link]

- K. C. Nicolaou, T. Montagnon, P. S. Baran. (n.d.). Alcohol Protecting Groups. University of Windsor.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68022, 4-Fluorobenzylic alcohol.

- Pavia, M. R., et al. (1993). U.S. Patent No. 5,212,189. Washington, DC: U.S.

- Supporting Information for various chemical syntheses. (n.d.).

- ChemBK. (2024). 4-Fluorobenzyl alcohol.

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.

- Hale, C. R., et al. (2009). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 74(21), 8173–8185. [Link]

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry.

- ResearchGate. (n.d.). ORGANIC SYNTHESIS.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 321432-05-7, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. Retrieved January 8, 2026 from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Fluorobenzyl_oxy-3-methoxybenzaldehyde]([Link].

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).

- Bianco, A., Passacantilli, P., & Righi, G. (1988). Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride.

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- International Journal of Trend in Scientific Research and Development. (2019). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. Volume-3 | Issue-4.

- The Royal Society of Chemistry. (n.d.). Contents.

- Firdaus, M., et al. (2017).

- Zeynizadeh, B., & Zahmatkesh, S. (2003). Fast and efficient method for reduction of carbonyl compounds with NaBH4 /wet SiO2 under solvent free condition. Journal of the Brazilian Chemical Society, 14(5), 850-855. [Link]

- Cheng, J., et al. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 197, 323-328. [Link]

- Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 116-120. [Link]

- European Patent Office. (1994). Process for preparing para-hydroxybenzyl alcohol (EP 0386639 B1).

- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

- Neises, B., & Steglich, W. (1978). Unexpected course of a Williamson ether synthesis. Arkivoc, 2008(11), 1-8. [Link]

- Al-Said, N. H., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel Dihydropyranoindoles Improving the Anticancer Effects of HDAC Inhibitors. Molecules, 25(6), 1377. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 8. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uwindsor.ca [uwindsor.ca]

Introduction: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Swarts Reaction [unacademy.com]

- 9. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 13. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. Benzyl fluoride synthesis by fluorination or substitution [organic-chemistry.org]

- 16. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BJOC - Benzylic C(sp3)–H fluorination [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

Unlocking the Potential of 4-(4-Fluorobenzyloxy)benzyl alcohol: A Scaffold for Future Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis and exploration of novel chemical entities remain a cornerstone of innovation in pharmaceutical and materials science. This guide introduces 4-(4-Fluorobenzyloxy)benzyl alcohol, a molecule poised at the intersection of well-established pharmacophores. While direct research on this specific compound is nascent, its structural components—a fluorinated benzyl ether and a benzyl alcohol—suggest a rich landscape for investigation. The strategic incorporation of a fluorine atom is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This guide will provide a comprehensive overview of the predicted physicochemical properties of this compound, propose a viable synthetic pathway, and, most critically, delineate promising avenues for future research. We will explore its potential as an antimicrobial, anti-inflammatory, and analgesic agent, and as a versatile building block for more complex molecular architectures. Detailed experimental protocols and workflows are provided to empower researchers to embark on the scientific journey of unlocking the potential of this intriguing molecule.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents and advanced materials is often driven by the rational design of molecules that combine proven structural motifs with features that enhance their desired properties. This compound is one such molecule. It merges the benzyloxybenzyl alcohol framework, known to be a precursor for compounds with anti-inflammatory and analgesic properties, with a para-fluorinated benzyl group.[3][4] The introduction of fluorine into organic molecules is a powerful tool in drug discovery, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2]

This guide serves as a foundational resource for researchers interested in exploring the untapped potential of this compound. By providing a solid theoretical framework, a practical synthetic route, and detailed experimental roadmaps, we aim to catalyze the investigation of this promising compound.

Predicted Physicochemical Properties

While experimental data for this compound is not yet available, we can predict its key physicochemical properties based on its constituent parts and known chemical principles. These predictions are crucial for planning its synthesis, purification, and formulation for biological testing.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₄H₁₃FO₂ | Based on its chemical structure. |

| Molecular Weight | ~232.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to 4-Benzyloxybenzyl alcohol. |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, alcohols), slightly soluble in water. | The benzyl ether and aromatic rings suggest organic solubility, while the alcohol group may impart slight aqueous solubility. |

| Melting Point | Expected to be in the range of 80-100 °C | Based on the melting point of 4-Benzyloxybenzyl alcohol (86-87 °C). |

| Boiling Point | >200 °C | High boiling point is expected due to its molecular weight and polar functional groups. |

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available precursors: 4-hydroxybenzyl alcohol and 4-fluorobenzyl bromide. The proposed synthetic route involves an O-alkylation followed by purification.

Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol